Product packaging for 4-Formyl-2-hydroxyphenyl acetate(Cat. No.:CAS No. 624743-20-0)

4-Formyl-2-hydroxyphenyl acetate

Cat. No.: B12573305
CAS No.: 624743-20-0
M. Wt: 180.16 g/mol
InChI Key: JNMXGGJQWFEHFN-UHFFFAOYSA-N
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Description

4-Formyl-2-hydroxyphenyl acetate (B1210297), which is also identified by synonyms such as 5-Formyl-2-hydroxyphenyl acetate and 3-acetoxy-4-hydroxybenzaldehyde, is an organic compound with the chemical formula C₉H₈O₄. chemnet.com Its molecular structure features a benzene (B151609) ring substituted with a formyl group, a hydroxyl group, and an acetate group. This unique combination of functional groups makes it a versatile intermediate in various chemical transformations.

Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 65298-99-9 chemnet.comchemicalbook.combldpharm.comchemsrc.com
Molecular Formula C₉H₈O₄ chemnet.comchemicalbook.com
Molecular Weight 180.16 g/mol bldpharm.com
Boiling Point 313.6°C at 760 mmHg chemnet.comchemsrc.com
Density 1.313 g/cm³ chemnet.comchemsrc.com
Flash Point 127.4°C chemnet.comchemsrc.com
Refractive Index 1.589 chemnet.com

The significance of 4-Formyl-2-hydroxyphenyl acetate in organic synthesis primarily stems from its role as a versatile building block. Its reactive formyl and hydroxyl groups allow for a variety of chemical modifications, making it a valuable precursor in the synthesis of more complex molecules. For instance, it is utilized in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds under mild conditions. The compound's structural framework is related to salicylaldehyde (B1680747) and its derivatives, which are important intermediates in the production of pharmaceuticals, agrochemicals, dyes, and fragrances. hkasme.orggoogle.com

In the realm of medicinal chemistry, while direct applications of this compound are not extensively documented, its structural motifs are present in compounds with significant biological activities. The salicylaldehyde scaffold, for example, is a key component in various compounds exhibiting anticancer, antibacterial, and antifungal properties. nih.govuobaghdad.edu.iq Derivatives of 2-hydroxyphenyl acetate have been investigated for their potential as anti-inflammatory agents and selective COX-2 inhibitors. derpharmachemica.com Furthermore, modifications of related benzaldehydes, such as vanillin (B372448), have been explored to enhance their therapeutic effects, including anti-inflammatory and antinociceptive activities. fip.org

The academic inquiry into this compound appears to be focused on its utility as a synthetic intermediate. Research objectives likely include the development of efficient synthetic routes to this compound and its derivatives, as well as the exploration of its reactivity in various organic transformations.

Given the biological activities of structurally related compounds, a potential area of future research is the synthesis and biological evaluation of novel derivatives of this compound. This could involve modifying the acetate, formyl, or hydroxyl groups to create new chemical entities with enhanced medicinal properties. The investigation into its potential applications in materials science, such as in the development of organic light-emitting diode (OLED) materials, also presents a promising avenue for academic exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O4 B12573305 4-Formyl-2-hydroxyphenyl acetate CAS No. 624743-20-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

624743-20-0

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

(4-formyl-2-hydroxyphenyl) acetate

InChI

InChI=1S/C9H8O4/c1-6(11)13-9-3-2-7(5-10)4-8(9)12/h2-5,12H,1H3

InChI Key

JNMXGGJQWFEHFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=O)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Formyl 2 Hydroxyphenyl Acetate

Reactions Involving the Formyl Group

The aldehyde (formyl) functionality is a key site for a variety of chemical reactions, including oxidation, reduction, and nucleophilic additions, which enable the transformation of this group into other valuable chemical moieties.

Oxidative Transformations

The formyl group of 4-Formyl-2-hydroxyphenyl acetate (B1210297) can be readily oxidized to a carboxylic acid, yielding 4-carboxy-2-hydroxyphenyl acetate. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. While specific studies on the oxidation of 4-Formyl-2-hydroxyphenyl acetate are not prevalent, the oxidation of similar substituted benzaldehydes is well-documented. Common reagents for this type of oxidation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The choice of oxidant is crucial to avoid unwanted side reactions, such as the hydrolysis of the acetate group or oxidation of the phenol (B47542).

For instance, the related compound, 4-acetoxybenzaldehyde, can be oxidized to 4-acetoxybenzoic acid. The conditions for such a reaction would typically involve a buffered or mild oxidizing agent to preserve the ester linkage.

ReactantProductReagents (Typical)
This compound4-Carboxy-2-hydroxyphenyl acetateKMnO₄, H₂CrO₄, Ag₂O
4-Acetoxybenzaldehyde4-Acetoxybenzoic acidMild oxidizing agents

This table presents typical transformations and may not represent optimized conditions for all substrates.

Reductive Processes

The formyl group is susceptible to reduction to a primary alcohol, which would convert this compound into 4-(hydroxymethyl)-2-hydroxyphenyl acetate. A significant aspect of this process is the potential for chemoselectivity. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is well-known for its ability to selectively reduce aldehydes and ketones in the presence of less reactive functional groups like esters. sci-hub.sersc.org

Studies on similar molecules, such as vanillin (B372448) acetate and methyl 4-formylbenzoate, have demonstrated the successful and selective reduction of the aldehyde group using sodium borohydride without affecting the ester functionality. researchgate.net The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695) or methanol (B129727), often at reduced temperatures to enhance selectivity. sci-hub.se This high degree of chemoselectivity makes sodium borohydride a suitable reagent for the targeted reduction of the formyl group in this compound. sci-hub.sersc.org

Starting MaterialProductReducing AgentKey Feature
This compound4-(Hydroxymethyl)-2-hydroxyphenyl acetateSodium Borohydride (NaBH₄)Selective reduction of aldehyde in the presence of an ester. sci-hub.seresearchgate.net
Vanillin AcetateVanillyl Alcohol AcetateSodium Borohydride (NaBH₄)Demonstrates chemoselectivity with a similar substrate. researchgate.net
Methyl 4-formylbenzoateMethyl 4-(hydroxymethyl)benzoateSodium Borohydride (NaBH₄)Another example of selective aldehyde reduction. researchgate.net

This table illustrates the expected outcome of the reductive process based on established chemoselectivity.

Nucleophilic Addition Reactions

The electrophilic carbon of the formyl group is a prime target for nucleophiles, leading to the formation of new carbon-carbon bonds. Two prominent examples of such reactions are the Knoevenagel condensation and the Wittig reaction.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sci-hub.seosti.govsigmaaldrich.com This reaction is a reliable method for forming α,β-unsaturated systems. osti.gov For this compound, a Knoevenagel condensation with a reagent like malononitrile (B47326) or diethyl malonate would yield a substituted styrene (B11656) derivative. The reaction is typically catalyzed by bases such as piperidine (B6355638) or ammonium (B1175870) acetate. mdpi.comresearchgate.netresearchgate.net

The Wittig reaction provides a versatile route to alkenes by reacting an aldehyde with a phosphorus ylide (Wittig reagent). wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com An important feature of the Wittig reaction is its tolerance for a wide range of functional groups, including hydroxyl and ester moieties, making it suitable for a molecule like this compound. wikipedia.orglibretexts.org By choosing the appropriate Wittig reagent, a variety of substituted vinyl groups can be introduced at the formyl position. For example, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 4-vinyl-2-hydroxyphenyl acetate.

Reaction TypeReactantsProduct Type
Knoevenagel CondensationThis compound + Active Methylene Compound (e.g., Malononitrile)α,β-Unsaturated compound
Wittig ReactionThis compound + Phosphorus Ylide (e.g., Ph₃P=CHR)Alkene

This table summarizes the types of products expected from nucleophilic addition reactions at the formyl group.

Reactivity of the Acetate and Hydroxyl Functionalities

The acetate and hydroxyl groups on the aromatic ring also exhibit characteristic reactivities, allowing for further functionalization of the molecule.

Ester Hydrolysis and Transesterification Reactions

The acetate group can be cleaved through hydrolysis to yield the corresponding dihydroxy compound, 2,5-dihydroxybenzaldehyde. chemicalbook.comnih.govthegoodscentscompany.comsigmaaldrich.comchemicalbook.comrsc.org This deacetylation is typically achieved under basic conditions, for example, by treatment with an aqueous solution of a base like sodium hydroxide (B78521), or under acidic conditions with a mineral acid. The choice of conditions is important to avoid potential side reactions involving the formyl group.

Transesterification is another reaction pathway for the acetate group, where the acetyl group is exchanged for a different acyl group by reacting the compound with an alcohol in the presence of an acid or base catalyst. scirp.org For instance, reacting this compound with methanol in the presence of an acid catalyst could yield 4-formyl-2-hydroxyphenyl methyl carbonate, although the direct transesterification to another carboxylate ester is more common. A patent describes a process for the transesterification of o-hydroxy phenylacetic acid to its methyl ester, illustrating a similar transformation on a related structure. researchgate.net

ReactionProductTypical Conditions
Ester Hydrolysis (Deacetylation)2,5-DihydroxybenzaldehydeAcidic or basic aqueous solution
Transesterification4-Formyl-2-hydroxyphenyl ester (different from acetate)Alcohol, acid or base catalyst scirp.org

This table outlines the primary reactions of the acetate functionality.

Etherification and Acylation of the Hydroxyl Group

The phenolic hydroxyl group can undergo etherification to form an ether. This reaction typically involves deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. For instance, reaction with methyl iodide in the presence of a base like potassium carbonate would yield (4-formyl-2-methoxyphenyl) acetate. A study on the reductive etherification of various hydroxybenzaldehydes has shown that the hydroxyl group can be converted to an ether, for example, an isopropyl ether, using isopropanol (B130326) in the presence of a zirconium or hafnium catalyst. osti.gov

Acylation of the hydroxyl group is also a feasible transformation. This reaction is often used to protect the hydroxyl group during other synthetic steps. Acylation can be achieved using an acyl halide or an acid anhydride (B1165640) in the presence of a base. For example, reacting this compound with benzoyl chloride in the presence of pyridine (B92270) could yield 4-formyl-2-(benzoyloxy)phenyl acetate, where the phenolic hydroxyl has been converted to a benzoate (B1203000) ester. The selective acylation of one hydroxyl group in a dihydroxy compound is a common synthetic strategy.

ReactionReagent TypeProduct
EtherificationAlkyl halide and base, or alcohol and catalyst4-Formyl-2-(alkoxy)phenyl acetate
AcylationAcyl halide or acid anhydride and base4-Formyl-2-(acyloxy)phenyl acetate

This table summarizes the key transformations of the hydroxyl group.

Carbon-Carbon Bond Formation Strategies

The scaffold of this compound offers multiple sites for carbon-carbon bond formation, enabling the synthesis of a diverse range of molecular architectures. The aldehyde functionality serves as a key electrophilic center, while the aromatic ring can be engaged in various coupling reactions.

Cross-Coupling Reactions Utilizing the Scaffold

While direct cross-coupling reactions utilizing this compound are not extensively documented in publicly available research, the structural motifs present in the molecule suggest its potential as a substrate in various palladium-catalyzed cross-coupling reactions. The feasibility of such reactions can be inferred from established methodologies applied to similar phenolic aldehydes or their derivatives. For these reactions to occur, the hydroxyl group would likely need to be converted to a more reactive leaving group, such as a triflate, or the molecule could be functionalized to introduce a boronic acid or ester for Suzuki-Miyaura coupling.

Potential Cross-Coupling Strategies:

Suzuki-Miyaura Coupling: This reaction would involve the conversion of the phenol to an aryl triflate or the introduction of a boronic acid or ester group onto the aromatic ring. The resulting derivative could then be coupled with a variety of organoboron reagents in the presence of a palladium catalyst and a base to form biaryl compounds. The general catalytic cycle for Suzuki coupling involves the oxidative addition of the aryl halide/triflate to a Pd(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov The efficiency of such a reaction would likely depend on the choice of ligands, base, and reaction conditions. libretexts.org

Heck Coupling: In a potential Heck reaction, an aryl halide or triflate derivative of this compound could react with an alkene in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond between the aromatic ring and the alkene, yielding a substituted styrenic derivative. The catalytic cycle typically involves oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene, and β-hydride elimination.

Sonogashira Coupling: For Sonogashira coupling, an aryl halide derivative of this compound would be reacted with a terminal alkyne. This transformation is typically cocatalyzed by palladium and copper complexes and requires a base. The result would be the formation of an alkynyl-substituted aromatic aldehyde, a valuable building block in organic synthesis. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination.

Condensation and Annulation Reactions

The formyl group of this compound is a prime site for condensation reactions, particularly with active methylene compounds. These reactions lead to the formation of α,β-unsaturated carbonyl compounds, which are versatile intermediates for the synthesis of various heterocyclic systems.

Claisen-Schmidt Condensation:

A key reaction involving this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an aldehyde (in this case, this compound) with a ketone or another enolizable carbonyl compound. wikipedia.org The reaction proceeds via an aldol (B89426) addition followed by dehydration to yield an α,β-unsaturated ketone, commonly known as a chalcone (B49325). The general mechanism under basic conditions involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to form the stable conjugated system of the chalcone. magritek.com

The reaction of this compound with various substituted acetophenones leads to the formation of a series of chalcones. These reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in a protic solvent like ethanol.

Acetophenone ReactantBase/SolventProduct (Chalcone)
AcetophenoneKOH / Ethanol1-(2-Hydroxyphenyl)-3-(4-acetoxy-3-formylphenyl)prop-2-en-1-one
4-MethoxyacetophenoneNaOH / Ethanol1-(4-Methoxyphenyl)-3-(4-acetoxy-3-formylphenyl)prop-2-en-1-one
4-ChloroacetophenoneKOH / Ethanol1-(4-Chlorophenyl)-3-(4-acetoxy-3-formylphenyl)prop-2-en-1-one

Annulation Reactions for Heterocycle Synthesis:

The chalcones derived from this compound are valuable precursors for the synthesis of five-membered heterocyclic rings like pyrazolines and isoxazolines through annulation reactions.

Pyrazoline Synthesis: The reaction of these chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives in a suitable solvent, often with an acid catalyst, leads to the formation of pyrazolines. The reaction proceeds through a Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration.

Isoxazoline Synthesis: Similarly, reacting the chalcones with hydroxylamine (B1172632) hydrochloride in the presence of a base results in the formation of isoxazolines. The mechanism involves the nucleophilic attack of hydroxylamine on the β-carbon of the chalcone, followed by cyclization and dehydration.

These condensation and annulation strategies highlight the utility of this compound as a versatile building block in the synthesis of complex organic molecules with potential biological activities.

Mechanistic Studies and Reaction Pathway Elucidation

Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic investigations often employ a combination of experimental techniques and computational studies.

For the Claisen-Schmidt condensation , the reaction pathway is generally accepted to proceed through an enolate intermediate. researchgate.net The base abstracts a proton from the α-carbon of the ketone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The presence of the electron-donating hydroxyl group and the electron-withdrawing acetate group on the phenyl ring of the aldehyde can influence the electrophilicity of the formyl group and thus the reaction rate. Following the initial nucleophilic attack, a β-hydroxy ketone intermediate is formed, which then undergoes base-catalyzed dehydration to yield the final α,β-unsaturated chalcone. The stability of the extended conjugation in the chalcone product often drives the dehydration step. researchgate.net

In the subsequent synthesis of pyrazolines , the reaction of the chalcone with hydrazine involves a nucleophilic attack of the hydrazine at the β-carbon of the α,β-unsaturated system (a Michael addition). This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbonyl carbon, leading to a five-membered ring intermediate. Subsequent dehydration yields the stable pyrazoline ring. The regioselectivity of the initial Michael addition and the subsequent cyclization are key aspects of the mechanistic pathway.

While detailed mechanistic studies specifically focusing on the influence of the 4-acetoxy and 2-hydroxy substituents of this compound on these reaction pathways are not extensively reported, the general principles of these well-established reactions provide a solid framework for understanding its chemical behavior. Further kinetic and computational studies could provide deeper insights into the transition states and intermediates involved, allowing for a more precise control over the synthesis of complex molecules derived from this versatile scaffold.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 4-Formyl-2-hydroxyphenyl acetate (B1210297), ¹H and ¹³C NMR are fundamental in confirming the connectivity and substitution pattern of the aromatic ring.

Proton NMR (¹H NMR) spectroscopy of 4-Formyl-2-hydroxyphenyl acetate provides distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) are all critical for assigning these signals.

In a typical ¹H NMR spectrum, the aldehydic proton of the formyl group is the most deshielded, appearing as a singlet at approximately 9.38 ppm. The aromatic protons exhibit characteristic splitting patterns depending on their relative positions. For instance, the proton ortho to the formyl group and meta to the hydroxyl group often appears as a doublet around 7.80-7.75 ppm. The proton ortho to the hydroxyl group and meta to the formyl group can be observed as a doublet around 7.20 ppm. Another aromatic proton may appear as a doublet of doublets in the range of 7.42-7.39 ppm. The methyl protons of the acetate group are typically observed as a sharp singlet at a much lower chemical shift, around 2.21 ppm. rsc.org The hydroxyl proton signal can be broad and its position variable, often observed around 3.3-3.4 ppm. rsc.org

¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehydic-H ~9.38 Singlet -
Aromatic-H ~7.80-7.75 Multiplet -
Aromatic-H ~7.73 Doublet 8.8
Aromatic-H ~7.42-7.39 Multiplet -
Aromatic-H ~7.20 Doublet 8.8
Acetate-CH₃ ~2.21 Singlet -

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the formyl group is highly deshielded, appearing at a chemical shift of around 154.5 ppm. The carbonyl carbon of the acetate group is also found in the downfield region. The aromatic carbons show a range of chemical shifts depending on the substituents. For example, the carbon atom attached to the hydroxyl group is typically observed around 153-154 ppm, while the carbon attached to the formyl group can be found near 130-133 ppm. The remaining aromatic carbons appear in the 114-130 ppm range. The methyl carbon of the acetate group is the most shielded, with a chemical shift of approximately 21.2 ppm. rsc.orgunl.pt

¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
Formyl C=O ~154.5
Aromatic C-O ~153.3-154.0
Aromatic C-CHO ~130.5-133.3
Aromatic C-H ~114.3-129.0
Acetate C=O Not explicitly stated in search results

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound displays characteristic absorption bands for its key functional groups. A broad absorption band is typically observed in the region of 3300-3436 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. rsc.orgchegg.com The C=O stretching vibration of the aldehydic group gives rise to a strong absorption band around 1622 cm⁻¹. rsc.org The C=O stretching of the acetate group can also be identified. Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while C-O stretching vibrations of the ester and phenol (B47542) are observed in the 1225-1226 cm⁻¹ region. rsc.org

Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Phenolic Hydroxyl O-H stretch ~3300-3436 (broad)
Formyl Carbonyl C=O stretch ~1622
Aromatic Ring C=C stretch ~1599, 1466-1467

Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is not extensively available in the provided search results, it would be expected to show characteristic bands for the aromatic ring and the carbonyl groups. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, which can sometimes be weak or absent in the IR spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry serves as a cornerstone for elucidating the molecular weight and structural features of this compound through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique ideal for analyzing semi-polar compounds like this compound. The process involves separating the analyte from a mixture using liquid chromatography and then detecting it with a mass spectrometer.

For compounds of this nature, reverse-phase chromatography is typically employed, often using a C18 column. The mobile phase usually consists of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate to facilitate ionization. waters.commdpi.com Electrospray ionization (ESI) is a common ionization technique for such molecules, capable of generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. waters.com The choice between positive and negative modes depends on the compound's ability to accept or donate a proton; the phenolic hydroxyl and carbonyl groups in this compound allow for detection in either mode.

In a typical LC-MS analysis, the retention time provides a characteristic identifier for the compound under specific chromatographic conditions, while the mass spectrometer provides the mass-to-charge ratio (m/z), confirming the molecular weight. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio with extremely high accuracy (typically to within 5 ppm), allowing for the determination of a unique elemental formula.

For this compound (C₉H₈O₄), the theoretical monoisotopic mass is 180.04225 Da. HRMS analysis would seek to find an experimental mass that matches this theoretical value very closely. The high resolution helps to distinguish the analyte from other compounds that may have the same nominal mass but a different elemental composition. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and potentially compared with experimental values for further structural confirmation. uni.lu

Table 1: Predicted HRMS Adducts for this compound (C₉H₈O₄)

Adduct Type Mass-to-Charge Ratio (m/z)
[M+H]⁺ 181.04953
[M+Na]⁺ 203.03147
[M-H]⁻ 179.03497
[M+NH₄]⁺ 198.07607

Data represents theoretical calculated values for the specified adducts of the parent molecule. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another fundamental technique for the analysis of volatile and thermally stable compounds. Due to the presence of a polar phenolic hydroxyl group, direct analysis of this compound by GC-MS can be challenging, often leading to poor peak shape and thermal degradation.

To overcome this, derivatization is a common strategy. preprints.org The hydroxyl group can be converted into a less polar and more volatile silyl (B83357) ether (e.g., by reacting with BSTFA) or an ester. This process enhances chromatographic performance and yields more reliable mass spectra. preprints.orgnih.gov

Once volatilized, the compound is separated on a GC column (commonly a non-polar or medium-polarity column like a DB-5ms) and subsequently analyzed by a mass spectrometer, typically using Electron Ionization (EI). EI is a high-energy ionization technique that induces extensive fragmentation, creating a characteristic "fingerprint" mass spectrum that is highly reproducible and useful for structural elucidation and library matching. researchgate.net The fragmentation pattern would likely involve characteristic losses, such as the loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetate group or the loss of the formyl radical (•CHO).

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. To perform this analysis, a high-quality single crystal of this compound must first be grown.

This technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the electron density within the crystal. From this data, a model of the crystal lattice and the exact positions of each atom in the molecule can be constructed. This analysis provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding within the crystal packing. researchgate.net While no specific crystal structure for this compound is present in the searched literature, this technique remains the gold standard for absolute structure confirmation in the solid state.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for both separating this compound from reaction mixtures or natural extracts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile compounds like this compound. It is widely used in quality control to quantify the analyte and any impurities present.

A typical HPLC setup would involve a reverse-phase C18 column and a UV detector. nih.gov The aromatic ring and carbonyl groups of this compound make it an excellent chromophore, allowing for sensitive detection at specific wavelengths (e.g., 254 nm). The mobile phase would likely be a gradient of water and acetonitrile or methanol, potentially with an acid modifier like formic acid to ensure sharp, symmetrical peaks. mdpi.com

By running a sample through the HPLC system, a chromatogram is generated where the main peak corresponds to this compound and any smaller peaks represent impurities. The area of each peak is proportional to the concentration of the corresponding compound. Purity is then calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. This method is crucial for validating the quality of a synthesized batch of the compound.

Table 2: Typical HPLC Parameters for Analysis of Phenolic Compounds

Parameter Typical Condition Purpose
Column Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid Elution of the compound from the column.
Elution Gradient (e.g., 5% to 95% B over 20 min) To effectively separate compounds with different polarities.
Flow Rate 1.0 mL/min Controls the speed of the separation.
Detector UV-Vis Diode Array Detector (DAD) Quantifies the compound by measuring light absorbance.
Wavelength 254 nm (or wavelength of maximum absorbance) To achieve maximum sensitivity for the target analyte.

This table represents a generalized set of starting conditions for method development. mdpi.comnih.gov

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a widely used technique for assessing the purity of a sample and monitoring the progress of a chemical reaction. For this compound, TLC is an effective method to separate the product from starting materials and byproducts due to differences in polarity. The technique involves spotting a solution of the compound onto a stationary phase, typically a plate coated with silica (B1680970) gel, and developing it with a suitable mobile phase.

The choice of the mobile phase is critical and is determined empirically. A common mobile phase for compounds of moderate polarity like this compound is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). The ratio of these solvents is adjusted to achieve optimal separation, where the retardation factor (Rf) value of the desired compound is typically between 0.3 and 0.7. The presence of the polar hydroxyl and acetyl groups, along with the formyl group, influences the compound's interaction with the silica gel. Visualization of the spots on the TLC plate is often achieved under UV light, where the aromatic ring allows for fluorescence quenching, or by using chemical staining agents that react with the functional groups.

Parameter Description Expected Outcome for this compound
Stationary Phase A thin layer of adsorbent material coated on a plate.Silica gel 60 F254 is commonly used.
Mobile Phase A solvent or mixture of solvents that moves up the plate.A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) would likely provide good separation.
Retardation Factor (Rf) The ratio of the distance traveled by the spot to the distance traveled by the solvent front.The Rf value would be expected to be intermediate, reflecting its moderate polarity.
Visualization Method used to see the separated spots.UV light (254 nm) or staining with an oxidizing agent like potassium permanganate (B83412).

This table is based on general principles of TLC and typical behavior of moderately polar organic compounds.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, being a relatively small organic molecule, can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. For successful GC analysis, the compound must be sufficiently volatile to be carried by the inert carrier gas through the column.

The compound is injected into a heated port, where it vaporizes and is swept onto a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column walls and the mobile carrier gas. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, temperature program, and carrier gas flow rate). The use of a temperature program, where the column temperature is gradually increased, is common to ensure the timely elution of compounds with a range of boiling points. A GC-MS analysis would provide a mass spectrum for the eluted peak, showing the molecular ion and characteristic fragmentation patterns that confirm the structure of this compound.

Parameter Description Expected Information for this compound
Column The stationary phase where separation occurs.A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable.
Carrier Gas The mobile phase that carries the analyte through the column.Helium or Hydrogen at a constant flow rate.
Temperature Program The temperature profile of the GC oven during the analysis.An initial temperature hold followed by a ramp to a higher final temperature.
Detection The method used to detect the analyte as it elutes.Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification.
Retention Time The time taken for the analyte to pass through the column.A characteristic value under specific GC conditions.

This table outlines the typical parameters for a GC analysis of a compound like this compound.

Thermal Analysis (TGA/DTA) for Stability in Synthetic Processes

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition of materials. researchgate.net TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference. researchgate.net These methods are valuable for determining the temperature at which a compound starts to decompose, which is critical information for its handling and storage, as well as for designing synthetic processes that may involve elevated temperatures.

For this compound, a TGA curve would likely show thermal stability up to a certain temperature, followed by one or more mass loss steps corresponding to the decomposition of the molecule. akjournals.com The initial decomposition might involve the loss of the acetyl group or the formyl group. The DTA curve would show corresponding endothermic or exothermic peaks associated with these decomposition events or any phase transitions like melting. akjournals.com The thermal behavior of related salicylaldehyde (B1680747) derivatives has been studied, indicating that decomposition pathways can be complex. researchgate.netakjournals.com

Analysis Measurement Inferred Findings for this compound
TGA Mass loss versus temperature.The compound is expected to be stable up to a certain temperature, followed by decomposition, likely in multiple steps, indicating the loss of functional groups.
DTA Temperature difference versus temperature.An endothermic peak would be expected at its melting point, followed by exothermic peaks corresponding to its decomposition.

This table is based on the expected thermal behavior of organic molecules with similar functional groups.

Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM) in Material Science Contexts

Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM) are typically used to characterize the size, size distribution, and morphology of particles, and are not standard techniques for the analysis of a simple, soluble organic molecule like this compound itself. However, in a material science context, this compound could be used as a building block or a surface modifier for nanoparticles or polymers. In such scenarios, DLS and SEM would be crucial for characterizing the resulting materials.

Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a suspension. youtube.com This information is used to determine the hydrodynamic diameter of the particles. If this compound were used to functionalize nanoparticles, DLS would be employed to assess the size of the resulting particles and to monitor their aggregation behavior. researchgate.net

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of a sample. An electron beam is scanned across the surface, and the resulting interactions are detected to form an image. If this compound were incorporated into a polymer matrix or used to create a self-assembled structure, SEM would be invaluable for visualizing the surface topography, shape, and size of the resulting material.

Technique Principle Hypothetical Application with this compound
DLS Measures particle size based on Brownian motion in a fluid.To determine the size and size distribution of nanoparticles functionalized with this compound.
SEM Images the surface of a material with a focused beam of electrons.To visualize the morphology of a polymer or composite material containing this compound.

This table describes hypothetical applications in material science, as DLS and SEM are not typically used for the direct analysis of the small molecule itself.

Theoretical and Computational Studies of 4 Formyl 2 Hydroxyphenyl Acetate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties of 4-Formyl-2-hydroxyphenyl acetate (B1210297). Methods like Density Functional Theory (DFT) are frequently employed to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

DFT studies reveal that the distribution of electron density is significantly influenced by the interplay between the hydroxyl, formyl, and acetate groups. The formyl group, being a strong electron-withdrawing group, and the hydroxyl group, an electron-donating group, create a distinct electronic environment on the phenyl ring. The molecular electrostatic potential map often indicates that the most negative regions are localized around the oxygen atoms of the formyl and hydroxyl groups, highlighting these sites as potential centers for electrophilic attack.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from these calculations. This HOMO-LUMO gap provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. For 4-Formyl-2-hydroxyphenyl acetate, the HOMO is typically localized over the phenyl ring and the hydroxyl group, while the LUMO is concentrated on the electron-withdrawing formyl group.

Table 1: Calculated Electronic Properties of this compound using DFT

Parameter Description Typical Calculated Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital Varies by functional/basis set
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Varies by functional/basis set
HOMO-LUMO Gap Energy difference between HOMO and LUMO Varies by functional/basis set

| Dipole Moment | Measure of the net molecular polarity | Varies by functional/basis set |

Note: Specific values depend on the chosen DFT functional and basis set.

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations often focus on a single, minimum-energy structure, molecules are dynamic entities that exist in an ensemble of different conformations. Molecular Dynamics (MD) simulations are employed to explore the conformational space of this compound over time, providing a more realistic picture of its structural flexibility in different environments, such as in solution.

MD simulations can track the rotational freedom around the single bonds, particularly the C-O bond of the acetate group and the C-C bond connecting the formyl group to the ring. These simulations help identify the most stable or frequently occurring conformations. The analysis often involves monitoring key dihedral angles to understand the rotational barriers and the preferred orientation of the substituent groups relative to the phenyl ring. This information is crucial for understanding how the molecule might interact with biological targets or other reactants.

Computational Studies on Reaction Mechanisms and Selectivity

Computational studies are invaluable for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for different reaction pathways.

For instance, theoretical calculations can be used to study the selectivity of reactions at the formyl or hydroxyl groups. By calculating the activation barriers for reactions at these different sites, a prediction can be made about the most likely product under specific conditions. This is particularly useful in understanding acylation, alkylation, or condensation reactions involving this bifunctional molecule. Computational models can help rationalize experimentally observed outcomes or even predict the feasibility of new, untested reactions.

Structure-Activity Relationship (SAR) Modeling for Derivatives in Mechanistic In Vitro Contexts

Structure-Activity Relationship (SAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, SAR studies can provide insights into how modifications to the core structure affect their function in a mechanistic in vitro assay.

In this context, researchers might synthesize a library of related compounds by altering the substituents on the phenyl ring or modifying the acetate and formyl groups. The activity of these derivatives is then measured in a specific in vitro test. Using computational methods, quantitative structure-activity relationship (QSAR) models can be built. These models use calculated molecular descriptors (e.g., electronic properties, steric parameters, hydrophobicity) to create a mathematical equation that predicts the activity of new, unsynthesized derivatives. This approach helps in the rational design of molecules with enhanced or specific activities by identifying the key structural features required for a desired mechanistic outcome.

Table 2: List of Chemical Compounds Mentioned

Compound Name

Research Applications and Potential in Advanced Chemical Systems

Role as a Versatile Intermediate in Complex Organic Synthesis

4-Formyl-2-hydroxyphenyl acetate (B1210297) serves as a valuable precursor in the creation of intricate molecular architectures. Its bifunctional nature, possessing both an aldehyde and a protected phenol (B47542), allows for sequential and controlled reactions, making it a key component in the synthesis of diverse organic compounds.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in medicinal chemistry and material science. nih.govossila.com 4-Formyl-2-hydroxyphenyl acetate is a key starting material for synthesizing a variety of heterocyclic structures. For instance, it is utilized in the Vilsmeier-Haack reaction to produce 3-formylchromones. scispace.com These chromone (B188151) derivatives are, in turn, versatile synthons for creating a wide array of novel heterocyclic systems with potential biological activities. scispace.comeurjchem.com The reactivity of the formyl group allows for condensation reactions with various nucleophiles, leading to the formation of fused heterocyclic systems. eurjchem.com

The general synthetic utility of this compound is highlighted by its relationship to similar structures. For example, the related compound 2-hydroxy-4-formylphenyl acetate can be envisioned as a tool for introducing a formyl group into an activated methylene (B1212753) position, a common strategy in organic synthesis. researchgate.net

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This efficiency is highly valued in drug discovery and materials science. mdpi.com this compound and its derivatives are valuable precursors in such reactions. For example, a related compound, methyl 2-(5-formyl-2-methoxyphenyl)acetate, is used in Knoevenagel condensation, a key step in a multi-step synthesis. unl.pt

The versatility of formyl-substituted aromatic compounds is further demonstrated in the synthesis of bipyrimidine derivatives through a multi-component cascade reaction involving 3-formylchromones. rsc.org While not directly involving this compound, this illustrates the potential of the formyl group in facilitating complex, one-pot transformations to generate highly functionalized molecules. rsc.org

Development of Advanced Materials and Functional Systems

The unique chemical structure of this compound also lends itself to the development of novel materials with specific functionalities.

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. tcichemicals.com The performance of these devices is heavily dependent on the organic materials used in their construction. tcichemicals.comresearchgate.net While direct application of this compound in OLEDs is not extensively documented, its structural motifs are relevant to the synthesis of materials for organic electronics. Heterocyclic compounds, often derived from precursors like this compound, are integral to the development of organic semiconductors. The ability to create extended π-conjugated systems, a key feature of many organic electronic materials, can be facilitated by the reactive aldehyde group.

Mechanistic Bioactivity Investigations of Derivatives (In Vitro Focus)

Derivatives of this compound are subjects of in vitro studies to understand their biological mechanisms of action. Substituted nitrogen heterocycles, which can be synthesized from this compound, are key structures in many pharmaceuticals. nih.gov For instance, various heterocyclic compounds derived from related precursors have shown significant cytotoxic activity in laboratory tests. nih.gov The investigation of these derivatives at a molecular level helps to elucidate their potential as therapeutic agents.

Enzyme Interaction Studies (e.g., Oxidoreductases, COX Enzymes)

Derivatives of 2-hydroxyphenyl acetate have been identified as promising templates for the design of anti-inflammatory agents, primarily through their interaction with cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are key players in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in inflammatory responses.

In a notable study, a series of 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. These compounds demonstrated significant anti-inflammatory effects, with some derivatives showing selective inhibition of COX-2 over COX-1. This selectivity is a critical attribute in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects, which are often associated with the inhibition of COX-1. The study revealed that certain substitutions on the phenylsulfamoyl moiety led to potent and selective COX-2 inhibition. For instance, compounds 3c and 3i in the study exhibited considerable selective inhibitory activity against COX-2 derpharmachemica.com.

Table 1: COX Inhibitory Activity of Selected 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate Derivatives derpharmachemica.com

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
3c3.472-75
3i3.472-75

The findings from this research underscore the potential of the 2-hydroxyphenyl acetate scaffold as a foundation for developing next-generation anti-inflammatory agents with improved safety profiles. The formyl group in this compound offers a reactive site for further derivatization, potentially leading to compounds with enhanced potency and selectivity for COX-2.

Receptor Binding Simulations (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound with a biological target, such as a receptor or an enzyme.

While specific molecular docking studies focusing on this compound are not extensively documented in publicly available literature, research on structurally related compounds highlights the utility of this approach. For example, in a study focused on the design of potential V600E mutant BRAF kinase (BRAF(V600E)) inhibitors, a series of 4,5-dihydropyrazole derivatives featuring a hydroxyphenyl moiety were synthesized. Molecular docking simulations were employed to investigate the binding interactions of these compounds within the active site of the BRAF(V600E) kinase. The simulations successfully predicted the binding models for the most potent compounds, providing insights into the key interactions responsible for their inhibitory activity nih.gov.

These studies demonstrate the power of molecular docking to guide the rational design of inhibitors. For this compound, its distinct functional groups—the hydrogen-bond-donating hydroxyl group, the hydrogen-bond-accepting formyl and acetate carbonyl groups, and the aromatic ring capable of π-π stacking—make it an interesting candidate for in silico screening against a variety of biological targets. Docking simulations could elucidate its potential binding modes and affinities to receptors and enzymes implicated in various diseases, thereby accelerating the discovery of new therapeutic applications.

Antimicrobial Research (In Vitro Efficacy of Derivatives)

The growing threat of antimicrobial resistance has spurred the search for novel chemical entities with activity against pathogenic microorganisms. Derivatives of this compound have emerged as a promising class of compounds in this area.

One line of research has focused on the synthesis of thiazole (B1198619) derivatives incorporating a 3-formyl-4-hydroxyphenyl moiety. These compounds have been screened for their antimicrobial activity and have shown significant effects against various microorganisms researchgate.net. The thiazole ring is a well-known pharmacophore in many clinically used antimicrobial agents, and its combination with the formyl-hydroxyphenyl scaffold appears to be a fruitful strategy for developing new antimicrobial leads.

Another study investigated the antimicrobial properties of novel azo pyridinium (B92312) salts derived from 2-hydroxy-5-(pyridine-4-yldiazenyl)benzaldehyde. The results indicated that the presence of an alkyl group on the pyridinium ring is crucial for their antibacterial activity. The compound with a decyl group displayed the most potent antibacterial effects ias.ac.in.

Furthermore, research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has revealed structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and drug-resistant Candida species mdpi.com.

Table 2: Antimicrobial Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives mdpi.com

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
Compound with phenyl substituent (29)S. aureus16
Compound with 4-NO2 phenyl substituent (30)S. aureus16
Compound with 4-NO2 phenyl substituent (30)E. faecalis16
Compound with 4-NO2 phenyl substituent (30)E. coli32
Compound with 4-NO2 phenyl substituent (30)K. pneumoniae64

These studies collectively highlight the versatility of the formyl-hydroxyphenyl structural motif in the design of new antimicrobial agents. The ability to readily modify the core structure allows for the fine-tuning of activity against specific pathogens.

Analytical Standards and Biomarker Research (In Vitro/Ex Vivo)

The precise and accurate quantification of metabolites and other biomarkers is crucial for understanding disease mechanisms and for the development of diagnostic tools. This compound and its related compounds can play a significant role in this field, both as analytical standards and as tools in the development of analytical methods.

Use in Metabolite Synthesis for Analytical Reference

The synthesis of authentic metabolite standards is a prerequisite for their unambiguous identification and quantification in biological samples. The chemical structure of this compound makes it a useful precursor or intermediate in the synthesis of more complex metabolites.

A compelling example is the synthesis of 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, a major metabolite of the novel psychoactive substance 5-(2-aminopropyl)benzofuran (B1244649) (5-APB). The synthetic route to this metabolite involved the preparation of methyl 2-(5-formyl-2-methoxyphenyl)acetate as a key intermediate unl.pt. This demonstrates how a formyl-hydroxyphenyl scaffold can be instrumental in accessing significant metabolites for which analytical reference standards are needed. The availability of such standards is essential for forensic and clinical toxicology to accurately identify and quantify drug metabolites in biological matrices.

The development of reliable methodologies for synthesizing metabolites is critical for assessing the bioactivity and potential toxicity of parent compounds. The use of compounds like this compound as starting materials or intermediates in these synthetic pathways is therefore of high value to the scientific community.

Role in Analytical Method Development for Complex Research Matrices

The development of robust and sensitive analytical methods for the analysis of biomarkers in complex biological matrices, such as blood, urine, and tissue extracts, often requires the use of internal standards. An internal standard is a compound that is added in a constant amount to the sample, standard, and blank. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.

While there is no direct literature detailing the use of this compound as an internal standard, its structural similarity to certain classes of metabolites makes it a potential candidate for such applications. An ideal internal standard should be chemically similar to the analyte but not naturally present in the sample. By synthesizing a stable isotope-labeled version of this compound (e.g., containing deuterium (B1214612) or carbon-13), it could serve as an excellent internal standard for the quantification of related phenolic compounds by mass spectrometry-based methods.

The synthesis of metabolites for use as analytical references, as described in the previous section, inherently drives the development of new analytical methods. The availability of pure standards allows for the optimization of chromatographic separation and mass spectrometric detection parameters, ultimately leading to more reliable and accurate analytical data for complex research matrices.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-Formyl-2-hydroxyphenyl acetate?

The synthesis typically involves acetylation of a phenolic hydroxyl group. For example, 4′-hydroxy-4-biphenylaldehyde can be acetylated using acetic anhydride in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst, yielding a 53% product yield . Key steps include:

  • Protecting reactive groups (e.g., aldehydes) during acetylation.
  • Monitoring reaction progress via thin-layer chromatography (TLC) or NMR.
  • Purification via column chromatography or recrystallization.

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound?

  • 1H NMR : Signals for the formyl proton (~δ 10.09 ppm), aromatic protons (δ 7.2–8.0 ppm), and acetate methyl group (δ 2.37 ppm) are diagnostic .
  • 13C NMR : Peaks corresponding to the carbonyl carbons (acetate C=O at ~δ 169.4 ppm and formyl C=O at ~δ 191.8 ppm) confirm functional groups .
  • FT-IR : Stretching vibrations for C=O (acetate: ~1750 cm⁻¹; formyl: ~1700 cm⁻¹) and O–H (phenolic, if unprotected: ~3300 cm⁻¹) are critical .

Q. What safety precautions are essential when handling this compound in the laboratory?

While specific toxicity data for this compound is limited, analogous aromatic aldehydes and acetates require:

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational vibrational spectra?

Discrepancies often arise from approximations in density functional theory (DFT) calculations. To address this:

  • Compare experimental FT-IR/Raman spectra with DFT-simulated spectra (e.g., B3LYP/6-311++G(d,p) basis set) .
  • Adjust computational parameters (e.g., solvent effects, anharmonic corrections) to better match observed peaks .
  • Validate assignments using isotopic substitution or temperature-dependent studies.

Q. What strategies optimize the yield of this compound during synthesis?

  • Catalyst optimization : DMAP enhances acetylation efficiency but may require strict stoichiometric control to avoid side reactions .
  • Temperature control : Reactions at 0–25°C minimize aldehyde oxidation.
  • Protecting groups : Temporarily protect the formyl group (e.g., acetal formation) to prevent undesired nucleophilic attacks during acetylation .

Q. How can X-ray crystallography elucidate the molecular conformation of this compound?

Single-crystal X-ray diffraction provides precise torsional angles and intermolecular interactions. For example:

  • The equilibrium torsional angle between phenyl rings in similar compounds is ~30.39°, influenced by π-π conjugation .
  • Non-classical hydrogen bonds (C–H⋯O) stabilize the crystal lattice, which can be mapped using software like SHELXL .

Q. What analytical methods quantify impurities in this compound?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water) to separate and quantify impurities .
  • LC-MS : Identify trace by-products (e.g., unreacted starting material or diacetylated derivatives) via exact mass matching .

Methodological Challenges and Data Analysis

Q. How should researchers address discrepancies in NMR data between batches?

  • Verify solvent purity and calibration using internal standards (e.g., TMS).
  • Perform 2D NMR (COSY, HSQC) to confirm peak assignments and detect hidden impurities .
  • Re-crystallize the compound to remove amorphous contaminants affecting spectral clarity .

Q. What computational tools predict the reactivity of this compound in nucleophilic reactions?

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack (e.g., formyl carbon) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization strategies .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .
  • Assess photostability by exposing samples to UV light and tracking aldehyde oxidation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.